2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride is a chemical compound with the molecular formula C6H5N3S.ClH and a molecular weight of 187.65 g/mol . It is known for its unique structure, which includes a thiadiazole ring fused to a pyridine ring, and is often used in various scientific research applications.
Preparation Methods
The synthesis of 2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride typically involves the reaction of thioamides with hydrazonoyl halides in boiling ethanol containing triethylamine . The reaction conditions are crucial for the successful formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride can be compared with other similar compounds, such as:
Thiadiazoles: Compounds containing the thiadiazole ring, which share similar chemical properties and reactivity.
Biological Activity
The compound 2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride belongs to the class of thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₇H₆N₄S
- Molecular Weight : 178.214 g/mol
- Melting Point : 242-248 °C
- Boiling Point : 409.1 °C at 760 mmHg
This compound features a thiadiazole ring fused with a pyridine moiety, enhancing its potential for various biological interactions.
Antimicrobial Activity
Thiadiazole derivatives are well-known for their antimicrobial properties. The biological activity of 2-amino-thiadiazole compounds has been extensively studied.
Key Findings
-
Antibacterial Activity :
- The compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the thiadiazole moiety showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) lower than standard antibiotics like ofloxacin .
- A study demonstrated that certain derivatives had zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .
- Antifungal Activity :
- Mechanisms of Action :
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer potential.
Research Insights
-
Cytotoxicity :
- Compounds derived from the thiadiazole scaffold have shown cytotoxic effects on various cancer cell lines including lung cancer and breast cancer cells .
- In vitro studies indicated that certain derivatives exhibited IC50 values in the low micromolar range against these cell lines, suggesting significant anticancer potential.
- Mechanistic Studies :
Anti-inflammatory Activity
The anti-inflammatory properties of 2-amino-thiadiazoles were evaluated using the carrageenan-induced rat paw edema model.
Experimental Results
- Compounds demonstrated significant reductions in edema compared to control groups treated with standard anti-inflammatory drugs like diclofenac sodium . This suggests that these compounds may serve as potential candidates for developing new anti-inflammatory agents.
Case Studies and Applications
Several case studies have illustrated the diverse applications of thiadiazole derivatives in pharmacology:
Properties
IUPAC Name |
[1,2,4]thiadiazolo[2,3-a]pyridin-4-ium-2-amine;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S.ClH/c7-6-8-5-3-1-2-4-9(5)10-6;/h1-4,7H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQMWCGRINTRPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+]2C(=C1)N=C(S2)N.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.